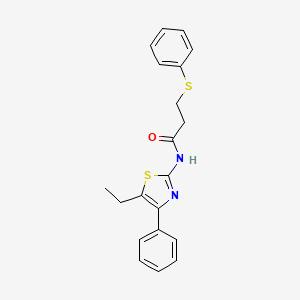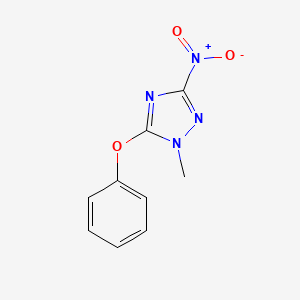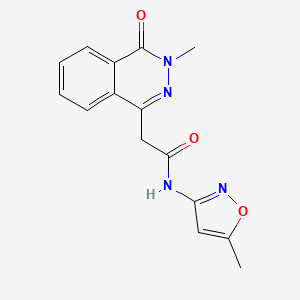![molecular formula C25H26N2O5S B4188195 N-(4-phenoxyphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4188195.png)
N-(4-phenoxyphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide
Descripción general
Descripción
N-(4-phenoxyphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide, also known as PSB-0739, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PSB-0739 was first synthesized in 2007 by a team of researchers led by Prof. David J. Triggle at the State University of New York. Since then, several studies have been conducted to explore the various properties and applications of this compound.
Mecanismo De Acción
N-(4-phenoxyphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide works by binding to a specific receptor called the peroxisome proliferator-activated receptor delta (PPARδ). This receptor is involved in several physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. By activating this receptor, N-(4-phenoxyphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide can modulate these processes and produce beneficial effects.
Biochemical and Physiological Effects
N-(4-phenoxyphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has several biochemical and physiological effects that make it a promising therapeutic agent. One of the most significant effects is its ability to activate PPARδ, which can improve lipid metabolism and reduce inflammation. This compound also has potent vasodilatory effects, which can help reduce blood pressure and improve cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-phenoxyphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide in lab experiments is its specificity for PPARδ. This compound has minimal off-target effects, which makes it a reliable tool for studying the physiological effects of PPARδ activation. However, one limitation of using N-(4-phenoxyphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide is its relatively low solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(4-phenoxyphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide. One potential area of research is in the development of new cardiovascular drugs that target PPARδ. N-(4-phenoxyphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
Another area of research is in the development of new cancer therapies that target PPARδ. N-(4-phenoxyphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has shown potent anti-cancer effects in preclinical studies, and further research is needed to determine its potential as a cancer therapeutic.
Conclusion
In conclusion, N-(4-phenoxyphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its effects on cardiovascular diseases and cancer, and has shown promising results in preclinical studies. Further research is needed to determine its efficacy and safety in humans, but N-(4-phenoxyphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has the potential to become a valuable tool in the development of new therapeutics.
Aplicaciones Científicas De Investigación
N-(4-phenoxyphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has been extensively studied for its potential therapeutic applications in various medical conditions. One of the most promising areas of research is in the treatment of cardiovascular diseases, such as hypertension and heart failure. N-(4-phenoxyphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has been shown to have potent vasodilatory effects, which can help reduce blood pressure and improve cardiac function.
Another area of research is in the treatment of cancer. N-(4-phenoxyphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound works by targeting specific signaling pathways that are involved in cancer cell growth and survival.
Propiedades
IUPAC Name |
N-(4-phenoxyphenyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c28-25(26-20-9-11-23(12-10-20)32-22-7-3-1-4-8-22)19-31-21-13-15-24(16-14-21)33(29,30)27-17-5-2-6-18-27/h1,3-4,7-16H,2,5-6,17-19H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCULDUUNPGPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxyphenyl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-iodo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4188115.png)
![N-(tert-butyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4188121.png)
![ethyl 1-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylate](/img/structure/B4188127.png)



![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4188166.png)
![1-[(4-ethylphenyl)sulfonyl]-N-[2-(4-propylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B4188172.png)

![2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzaldehyde](/img/structure/B4188188.png)

![4-{[benzyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B4188211.png)
![N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4188212.png)
![2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4188213.png)